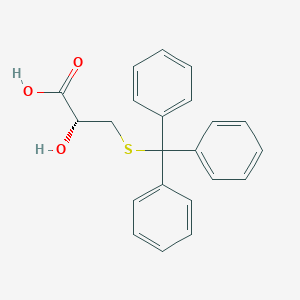
(R)-2-Hydroxy-3-(tritylthio)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-3-(tritylthio)propanoic acid is an organic compound characterized by the presence of a hydroxyl group, a tritylthio group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(tritylthio)propanoic acid typically involves the protection of the thiol group using a trityl group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common method involves the reaction of 3-mercaptopropionic acid with triphenylmethyl chloride (trityl chloride) in the presence of a base to form 3-(tritylthio)propionic acid. This intermediate can then be hydroxylated to yield ®-2-Hydroxy-3-(tritylthio)propanoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Hydroxy-3-(tritylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tritylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-3-(tritylthio)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(tritylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-2-Hydroxy-3-(tritylthio)propanoic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thiol and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of these enzymes.
Industry: In the industrial sector, ®-2-Hydroxy-3-(tritylthio)propanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-3-(tritylthio)propanoic acid involves its interaction with various molecular targets, primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the tritylthio group can undergo redox reactions and serve as a protective group in synthetic pathways. The carboxylic acid group can form ionic bonds and participate in esterification and amidation reactions.
Comparaison Avec Des Composés Similaires
3-(Tritylthio)propionic acid: Lacks the hydroxyl group but shares the tritylthio and carboxylic acid functionalities.
2-(Tritylthio)ethanethiol: Contains a thiol group instead of a hydroxyl group and a shorter carbon chain.
1-Bromo-3-(tritylthio)propane: Contains a bromine atom instead of a hydroxyl group.
Uniqueness: ®-2-Hydroxy-3-(tritylthio)propanoic acid is unique due to the presence of both a hydroxyl group and a tritylthio group on the same carbon chain. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C22H20O3S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25)/t20-/m0/s1 |
Clé InChI |
QFDZZZLJDKSWSE-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


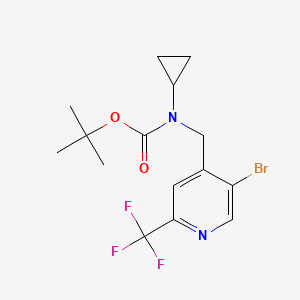

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
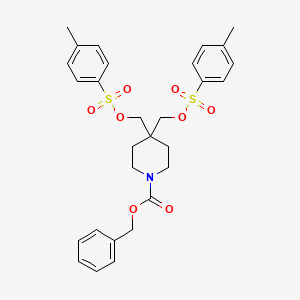
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
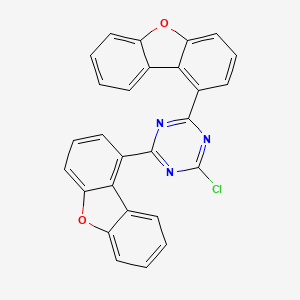
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
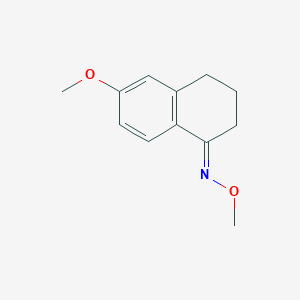
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
